D-Arabitol

Description

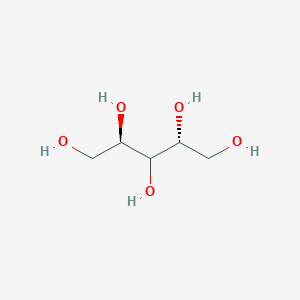

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045979 | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

729 mg/mL | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-82-4, 2152-56-9 | |

| Record name | Arabinitol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOA443XF1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFV05Y57M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Arabinitol Metabolism and Biosynthesis

Biosynthetic Pathways of D-Arabinitol

The primary route for D-arabinitol synthesis in microorganisms, particularly yeasts, originates from the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). researchgate.netscispace.com This pathway provides the necessary five-carbon sugar phosphate precursors that are subsequently converted into D-arabinitol through a series of enzymatic reactions. nih.govasm.orgasm.org

The Pentose Phosphate Pathway is a crucial metabolic route that runs parallel to glycolysis, converting glucose-6-phosphate into pentose phosphates. scispace.comkhanacademy.org In the context of D-arabinitol synthesis, the PPP is the foundational pathway that supplies the essential building blocks. researchgate.netasm.org The most common pathway for D-arabinitol biosynthesis from D-glucose in yeasts involves the initial phosphorylation of glucose to glucose-6-phosphate, which then enters the oxidative phase of the PPP. scispace.comresearchgate.net This process ultimately generates pentose phosphates that are directed towards D-arabinitol production. asm.org

Within the Pentose Phosphate Pathway, D-ribulose-5-phosphate (Ru5P) is identified as the major metabolic precursor for D-arabinitol synthesis. nih.govasm.orgasm.orgasm.orgnih.gov Studies using labeled glucose in Candida albicans have demonstrated that the carbon backbone of D-arabinitol is derived from Ru5P. nih.govasm.orgasm.org Ru5P is a key product of the oxidative phase of the PPP, formed from 6-phosphogluconate. khanacademy.orgwikipedia.org Once synthesized, Ru5P stands at a metabolic branch point where it can be isomerized to ribose-5-phosphate, epimerized to xylulose-5-phosphate, or channeled into D-arabinitol synthesis. wikipedia.orgwikipedia.orghmdb.ca The proposed pathway involves the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, which is then reduced to D-arabinitol. nih.govasm.orgasm.orgnih.gov

The final steps in D-arabinitol biosynthesis involve the reduction of a five-carbon ketose sugar. Two primary routes involving different precursors have been identified:

Reduction of D-ribulose: Following the dephosphorylation of D-ribulose-5-phosphate, the resulting D-ribulose is converted to D-arabinitol. scispace.comnih.gov This reduction is a key step catalyzed by a specific dehydrogenase. nih.govasm.org

Reduction of D-xylulose: An alternative pathway involves D-xylulose-5-phosphate, another intermediate of the PPP. scispace.com This molecule is dephosphorylated to D-xylulose, which is then subsequently reduced to form D-arabinitol. scispace.comnih.gov

Both pathways culminate in the formation of D-arabinitol through the action of specific oxidoreductases, differing in their substrate and cofactor specificity. scispace.com

The conversion of the ketose precursors, D-ribulose and D-xylulose, into D-arabinitol is catalyzed by pentitol (B7790432) dehydrogenases, which belong to the broader family of alcohol dehydrogenases. nih.govscispace.comasm.org These enzymes facilitate the reversible reduction of the ketone group to a hydroxyl group, using either NAD(H) or NADP(H) as a coenzyme. asm.orgnih.gov

In the well-studied yeast Candida albicans, a key enzyme in this pathway is an NAD-dependent D-arabinitol dehydrogenase (ArDH). nih.govasm.orgnih.gov This enzyme specifically catalyzes the reduction of D-ribulose to D-arabinitol using NADH as the electron donor (D-ribulose + NADH + H⁺ ⇌ D-arabinitol + NAD⁺). nih.govasm.orgnih.gov The gene encoding ArDH in C. albicans has been identified and characterized as a member of the short-chain dehydrogenase family. asm.orgnih.gov Interestingly, while this enzyme is proposed to catalyze the final synthesis step, studies on mutants lacking the ArDH gene showed that D-arabinitol synthesis still occurred, suggesting that C. albicans possesses separate, redundant pathways for its synthesis and utilization. asm.orgnih.gov

In addition to NAD-dependent enzymes, NADP-dependent dehydrogenases also play a role in D-arabinitol metabolism in various fungi. asm.orgasm.orgasm.org For instance, a novel NADP⁺-dependent D-arabitol dehydrogenase (termed ARD1p) was identified in the plant pathogen Uromyces fabae. nih.gov This enzyme is distinct in its strict requirement for NADP(H) as a cofactor. nih.gov It is capable of reducing both D-xylulose and D-ribulose to D-arabinitol. nih.gov The presence of such enzymes in different organisms highlights the metabolic diversity in the final step of D-arabinitol production. asm.orgnih.gov

Table 1: Key Enzymes in D-Arabinitol Biosynthesis

| Enzyme Name | Abbreviation | Organism Example | Substrate(s) | Co-factor | Reaction Catalyzed |

| D-Arabinitol Dehydrogenase | ArDH | Candida albicans | D-Ribulose | NAD(H) | D-Ribulose + NADH ⇌ D-Arabinitol + NAD⁺ asm.orgnih.gov |

| D-Arabinitol 4-Dehydrogenase | Metschnikowia reukaufii | D-Xylulose | NAD(H) | D-Xylulose + NADH ⇌ D-Arabinitol + NAD⁺ scispace.com | |

| NADP⁺-dependent D-Arabinitol Dehydrogenase | ARD1p | Uromyces fabae | D-Xylulose, D-Ribulose | NADP(H) | D-Xylulose/D-Ribulose + NADPH ⇌ D-Arabinitol + NADP⁺ nih.gov |

Glucose and Arabinose as Carbon Sources

Microorganisms, especially yeasts, are capable of producing D-arabinitol from different sugars. Glucose is a commonly utilized substrate for D-arabinitol production. For instance, the yeast Metschnikowia reukaufii has demonstrated the ability to produce significant amounts of D-arabinitol from glucose. scispace.com Under optimized conditions, this yeast can yield substantial quantities of D-arabinitol, highlighting the efficiency of the pentose phosphate pathway in converting glucose to this polyol. scispace.com Similarly, various strains of Zygosaccharomyces rouxii, a yeast frequently isolated from high-sugar environments, are effective producers of D-arabinitol from glucose. dntb.gov.uadocksci.com One isolate, Zygosaccharomyces sp. Gz-5, produced 114 g/L of D-arabinitol from 295 g/L of glucose in a batch culture. dntb.gov.ua Another study reported a Z. rouxii strain that produced 83.4 g/L of D-arabinitol from 175 g/L of glucose. docksci.com

Arabinose, a pentose sugar found in plant biomass, also serves as a carbon source for D-arabinitol production. tandfonline.comnih.gov The oleaginous yeast Rhodosporidium toruloides IFO0880 can produce D-arabinitol when grown on xylose, another pentose sugar. nih.gov While direct production from arabinose is also a known metabolic capability in some yeasts, the conversion of xylose to this compound by R. toruloides demonstrates the versatility of pentose utilization for producing this sugar alcohol. nih.govresearchgate.net

Metabolic Engineering Approaches to Enhance Production

To improve the economic feasibility of microbial D-arabinitol production, various metabolic engineering strategies have been employed to enhance yields and productivity. These approaches focus on modifying the inherent metabolic pathways of the producing organisms.

A key strategy to boost D-arabinitol production is the reinforcement of its native biosynthetic pathway. In Zygosaccharomyces rouxii, a robust D-arabinitol producer, metabolic engineering efforts have focused on enhancing the D-xylulose pathway. nih.gov By reinforcing this native pathway, along with inhibiting competing shunt pathways, a recombinant Z. rouxii strain achieved a 73.61% higher D-arabinitol production compared to the parent strain. nih.gov Further optimization of the fermentation process with this engineered strain resulted in a titer of 137.36 g/L of D-arabinitol in a fed-batch experiment. nih.gov In another study with Z. rouxii, a systems metabolic engineering approach that included enhancing the innate biosynthetic pathway, increasing the supply of the precursor D-ribulose-5-phosphate, and regenerating cofactors, resulted in a recombinant strain producing 29.01 g/L of this compound, a 59.31% increase over the parent strain. nih.govresearchgate.net Subsequent process optimization with this strain achieved a final titer of 149.10 g/L. nih.govresearchgate.net

Random mutagenesis is another technique used to enhance biosynthetic pathways. In a study on Candida parapsilosis, atmospheric and room temperature plasma (ARTP) mutagenesis was used to generate mutants with improved D-arabinitol production. nih.gov The best-performing mutant, A6, produced 32.92 g/L of this compound, a 53.98% increase compared to the original strain's 21.38 g/L. nih.gov

The biosynthesis of D-arabinitol involves reduction steps that are dependent on cofactors, typically NADH or NADPH. Therefore, ensuring a sufficient supply of these reduced cofactors is crucial for high production yields. Cofactor regeneration systems are a key focus in metabolic engineering for this purpose. researchgate.netnih.govmdpi.com While direct engineering of cofactor regeneration for D-arabinitol production is an area of ongoing research, studies on the related production of xylitol (B92547) from this compound highlight the importance of this strategy. The conversion of D-xylulose to xylitol, a step in some related pathways, is NADH-dependent. nih.gov To enhance this conversion, cofactor regeneration systems have been co-expressed in Escherichia coli. One system utilized a glucose dehydrogenase from Bacillus subtilis, while another used an alcohol dehydrogenase from Gluconobacter oxydans. nih.gov Both systems efficiently regenerated NADH, leading to significantly higher xylitol yields from D-xylulose without the need for expensive external NADH addition. nih.gov These strategies demonstrate the potential for improving D-arabinitol production by ensuring the efficient recycling of essential cofactors. researchgate.netnih.govresearchgate.net

D-Arabinitol Catabolism and Utilization

Just as microorganisms can synthesize D-arabinitol, many can also utilize it as a source of carbon and energy. This breakdown, or catabolism, involves specific enzymatic conversions that channel D-arabinitol into central metabolic pathways.

Enzymatic Conversion to D-Ribulose or D-Xylulose

The initial step in D-arabinitol catabolism is its oxidation to a corresponding pentose sugar. This conversion is catalyzed by dehydrogenases. In the pathogenic yeast Candida albicans, an NAD-dependent this compound dehydrogenase (ArDH) catalyzes the conversion of this compound to D-ribulose. nih.govasm.orgnih.gov This enzyme is crucial for the utilization of this compound as a carbon source by this organism. nih.govasm.org Disruption of the gene encoding this dehydrogenase renders the yeast unable to grow on this compound. nih.govasm.org

In other microorganisms, D-arabinitol is converted to D-xylulose. The bacterium Gluconobacter oxydans possesses a membrane-bound this compound dehydrogenase that oxidizes this compound to D-xylulose. nih.govoup.comresearchgate.net This is the first of a two-step process in this bacterium for the conversion of this compound to xylitol. nih.govoup.com

Utilization by Microorganisms as a Carbon Source

Several microorganisms have been identified that can utilize D-arabinitol as a sole source of carbon and energy. The thermophilic, methanol-utilizing bacterium Bacillus methanolicus is one such organism. nih.govau.dk This bacterium possesses an arabitol-inducible operon that encodes the necessary enzymes for the uptake and metabolism of D-arabinitol. nih.govau.dk

The oleaginous yeast Rhodosporidium toruloides also demonstrates the ability to metabolize this compound. nih.govwikipedia.orgnih.gov Its metabolism of pentose sugars like D-xylose and L-arabinose proceeds through a non-canonical pathway that involves this compound as an intermediate. nih.govnih.gov The deletion of a putative this compound-2-dehydrogenase in this yeast leads to a significant accumulation of this compound from D-xylose, indicating that this enzyme is key to its further catabolism. nih.gov

Role in Regulation of Intracellular NAD(P)/NAD(P)H Ratios and pH

The metabolism of D-arabinitol is intrinsically linked to the regulation of the cell's redox state, primarily through its influence on the ratios of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) and its phosphorylated form (NADP⁺/NADPH). These coenzyme pairs are fundamental to cellular bioenergetics and a vast number of metabolic reactions. nih.govnih.gov The NAD⁺/NADH ratio is a critical indicator of the intracellular redox state, particularly within the mitochondria and nucleus. nih.gov

The key enzymatic reactions in D-arabinitol pathways directly involve these cofactors. For instance, the synthesis of D-arabinitol from D-ribulose is catalyzed by a dehydrogenase that utilizes NADPH, thereby consuming a reducing equivalent and increasing the NADP⁺ level. Conversely, the catabolism of D-arabinitol is catalyzed by an NAD⁺-dependent D-arabinitol dehydrogenase (ArDH), which oxidizes D-arabinitol to D-ribulose while reducing NAD⁺ to NADH. nih.govnih.govnih.gov This reaction, D-arabinitol + NAD⁺ ⇌ D-ribulose + NADH, directly impacts the cellular NAD⁺/NADH pool. nih.govnih.govnih.gov

By producing or consuming D-arabinitol, fungal cells can modulate the availability of NAD⁺ and NADPH for other essential cellular processes. The pentose phosphate pathway, a major source of NADPH, provides the precursor D-ribulose-5-phosphate for D-arabinitol synthesis. nih.govnih.gov The subsequent reduction to D-arabinitol helps regenerate NADP⁺ from NADPH, which is crucial for detoxifying oxidative stress. nih.gov The metabolism of organic acids, like the intermediates in these pathways, plays a crucial role in transferring redox equivalents between cellular compartments. nih.gov Therefore, the synthesis and degradation of D-arabinitol serve as a mechanism to balance the fluxes of reducing equivalents, helping to maintain redox homeostasis under varying metabolic conditions.

The pH optimum for the enzymatic oxidation of D-arabinitol by ArDH is approximately 10, indicating that the reaction is favored under alkaline conditions. nih.gov The metabolic pathways involving organic acids and their associated proton transfer reactions are integral to maintaining ionic gradients across membranes and regulating intracellular pH. nih.gov

Genetic Regulation of D-Arabinitol Metabolism

Identification and Characterization of Genes (e.g., ArDH gene)

The primary gene associated with D-arabinitol metabolism is the one encoding NAD⁺-dependent D-arabinitol dehydrogenase (ArDH). In the fungus Candida tropicalis, this gene, designated ARD, was successfully cloned and characterized. nih.gov The gene contains an 846-base-pair open reading frame that encodes a protein of 282 amino acids with a calculated molecular weight of 30,748 Daltons. nih.gov Similarly, the ArDH structural gene from Candida albicans was identified and found to encode a 31-kDa protein. nih.govnih.gov This enzyme is specific for D-arabinitol and catalyzes its NAD⁺-dependent oxidation. nih.gov

The deduced amino acid sequence of the ArDH protein shows significant homology with the short-chain dehydrogenase (SDR) family of enzymes. nih.govnih.gov Specifically, the C. tropicalis ArDH is 95% identical to the ArDH from C. albicans and 85% identical to a xylitol dehydrogenase from Pichia stipitis. nih.gov These fungal pentitol dehydrogenases appear to form a distinct subclass within the larger SDR family. nih.gov The ArDH gene is present as a single copy in the haploid genome of C. albicans. nih.gov

Characterization of the enzyme produced from the cloned ARD gene confirmed its function. When expressed in Escherichia coli, the recombinant ArDH exhibited physical and catalytic properties similar to the native enzyme from C. tropicalis. nih.gov The enzyme specifically catalyzes the reversible reaction D-arabinitol + NAD⁺ ⇌ D-ribulose + NADH. nih.govnih.gov

Mutagenesis Studies for Improved Production

To enhance the production of D-arabinitol, mutagenesis techniques have been applied to production strains. In one study, Candida parapsilosis was subjected to mutation using atmospheric and room temperature plasma (ARTP). nih.gov This method aimed to generate strains with superior D-arabinitol yields from glucose biotransformation. nih.gov

Screening of the resulting mutants led to the identification of a strain, designated A6, which demonstrated significantly improved production capabilities. The findings from this research are detailed in the table below.

| Strain | D-Arabinitol Yield (g/L) | Percentage Increase (%) |

| Original C. parapsilosis | 21.38 | N/A |

| Mutant A6 | 32.92 | 53.98 |

| Data sourced from a study on combined mutagenesis and metabolic regulation in Candida parapsilosis. nih.gov |

Further investigations in this study explored the use of metabolic regulators to boost production. The addition of 4-methylpyrazole, an inhibitor of alcohol dehydrogenase, increased D-arabinitol production by 77.4% compared to the control group. nih.gov This suggests that redirecting carbon flux away from ethanol (B145695) production can significantly enhance the synthesis of D-arabinitol. nih.gov Unexpectedly, studies involving the disruption of both ARD chromosomal alleles in C. albicans revealed that the resulting null mutant was still able to synthesize D-arabinitol from glucose. nih.govnih.govasm.org This surprising result implies that C. albicans possesses separate metabolic pathways for the synthesis and utilization of D-arabinitol, a characteristic not previously suspected in fungi. nih.govnih.govasm.org While ArDH is essential for catabolizing D-arabinitol, another enzyme system must be responsible for its biosynthesis. nih.govnih.govasm.org

D Arabinitol in Fungal and Microbial Physiology

D-Arabinitol as a Fungal Metabolite

D-arabinitol is produced by a wide array of fungi, where it plays diverse roles in cellular processes. Its synthesis is often linked to the pentose (B10789219) phosphate (B84403) pathway, a central route for carbohydrate metabolism.

Several species within the genus Candida, known for their clinical relevance, are capable of producing D-arabinitol. nih.govnih.govresearchgate.net The production of this polyol is a characteristic metabolic feature of many pathogenic Candida species and has been explored as a potential biomarker for invasive candidiasis. nih.govresearchgate.netcaymanchem.comresearchgate.net Among the notable producers are Candida albicans, Candida tropicalis, Candida parapsilosis, and Candida pseudotropicalis. nih.govnih.gov Studies have also indicated that other species, such as Candida lusitaniae and Candida guilliermondii, are part of the group of D-arabinitol-producing Candida. nih.govresearchgate.netmdpi.com The synthesis of D-arabinitol in C. albicans has been shown to originate from D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway. nih.govasm.org

Interestingly, not all Candida species produce D-arabinitol, and this species-specific metabolic trait can be used for differentiation. Notably, Candida glabrata and Candida krusei are recognized as non-producers of D-arabinitol. nih.govnih.gov This metabolic distinction is a key characteristic that separates them from other pathogenic Candida species. The absence of D-arabinitol production in these species has implications for their physiology and for diagnostic approaches based on metabolite detection.

The following table summarizes the D-arabinitol production capabilities of various Candida species based on in vitro studies.

| Candida Species | D-Arabinitol Production | Mean Concentration (µg/mL) in a specific study nih.govnih.gov |

| C. albicans | Producer | 14.1 |

| C. tropicalis | Producer | 1.6 |

| C. parapsilosis | Producer | 8.4 |

| C. pseudotropicalis | Producer | 5.5 |

| C. lusitaniae | Producer | Data not available in this format |

| C. guilliermondii | Producer | Data not available in this format |

| C. glabrata | Non-producer | Not detected |

| C. krusei | Non-producer | Not detected |

This table is interactive. Users can sort the columns to compare the production capabilities of different species.

The accumulation of D-arabinitol in fungi is often enhanced under conditions of environmental stress, particularly osmotic stress. In response to a hyperosmotic environment, many yeasts synthesize and accumulate polyols, including D-arabinitol, to maintain osmotic balance and protect cellular structures. For instance, in Candida tropicalis, the production of D-arabitol was found to be efficient when the medium contained a high concentration of NaCl or KCl. researchgate.net This suggests that D-arabinitol acts as a compatible solute, a small organic molecule that helps to balance the osmotic pressure across the cell membrane without interfering with cellular metabolism.

The physiological roles of D-arabinitol in fungi are multifaceted. One of its primary proposed functions is as a carbohydrate storage compound. Fungi can accumulate D-arabinitol when carbon sources are abundant and then utilize it as an energy source when external nutrients are depleted.

As mentioned, osmoregulation is another critical function. By accumulating D-arabinitol, fungal cells can increase their internal solute concentration to counteract high external osmotic pressure, thereby preventing water loss and maintaining cell turgor.

Furthermore, D-arabinitol is thought to serve as a reservoir of reducing equivalents . The synthesis of D-arabinitol from pentose phosphates involves a reduction step that consumes NAD(P)H. Conversely, the breakdown of D-arabinitol regenerates these reducing equivalents. This allows the cell to store excess reducing power when energy is plentiful and to release it for various biosynthetic reactions or to counteract oxidative stress when needed. Studies on Candida albicans have elucidated the metabolic pathways for both the synthesis and utilization of this compound, suggesting a dynamic role in cellular metabolism. nih.govasm.org

Production by Pathogenic Candida Species (C. albicans, C. tropicalis, C. parapsilosis, C. pseudotropicalis, C. lusitaniae, C. guilliermondii)

D-Arabinitol in Other Microorganisms

The production of D-arabinitol is not limited to the Candida genus; it is also a metabolic product of various other yeast species, many of which are utilized in industrial fermentation processes.

Several other yeast genera are known for their ability to produce D-arabinitol. Species of Zygosaccharomyces, such as Zygosaccharomyces rouxii and Zygosaccharomyces siamensis, have been identified as potent producers of D-arabinitol from glucose. nih.govresearchgate.netnih.gov For instance, a strain of Zygosaccharomyces sp. Gz-5, isolated from miso, was reported to produce high levels of D-arabinitol. nih.govresearchgate.net

The genus Pichia also includes species capable of D-arabinitol synthesis. Pichia anomala, Pichia manchurica, and Pichia ohmeri have been shown to produce D-arabinitol from various carbon sources. nih.govresearchgate.netgoogle.comgoogle.com Notably, Pichia pastoris, a widely used host for recombinant protein production, has been metabolically engineered for high-level this compound production. nih.gov

Debaryomyces species, particularly the halotolerant yeast Debaryomyces hansenii, are also known to produce and accumulate arabitol. cabidigitallibrary.orgresearchgate.net This yeast can produce significant amounts of arabitol, especially when grown on glycerol (B35011). cabidigitallibrary.org The production of this polyol is part of its strategy for osmoadaptation.

The following table provides examples of D-arabinitol production by these yeast species.

| Yeast Species | Substrate | D-Arabinitol Yield/Concentration |

| Zygosaccharomyces sp. Gz-5 | Glucose | 114 g/L nih.govresearchgate.net |

| Zygosaccharomyces siamensis kiy1 | Glucose | 101.4 g/L nih.gov |

| Pichia manchurica | Glucose | 35.7 g/L nih.gov |

| Pichia anomala | Xylose | 39 g/L researchgate.net |

| Pichia pastoris (engineered) | Glucose | 78.1 g/L nih.gov |

| Debaryomyces hansenii | Glycerol | 40 g/L cabidigitallibrary.org |

This table is interactive. Users can sort the columns to compare the production capabilities of different species.

Utilization by Bacteria (e.g., Corynebacterium glutamicum, Aerobacter aerogenes)

D-Arabinitol serves as a viable carbon and energy source for certain bacteria, which have developed specific metabolic pathways for its utilization. The mechanisms of D-arabinitol metabolism have been notably studied in Corynebacterium glutamicum and Aerobacter aerogenes (now classified as Enterobacter aerogenes).

Corynebacterium glutamicum

Wild-type Corynebacterium glutamicum is capable of efficiently growing on this compound as its sole source of carbon and energy. nih.gov Research has shown that this compound can also be co-metabolized with glucose. nih.govnih.gov The metabolic pathway for this compound in C. glutamicum involves several key genes and enzymes, the expression of which is controlled by the transcriptional regulator AtlR. nih.govnih.gov

The core of this compound metabolism in this bacterium involves a multi-step process:

Transport : this compound is taken up by the cell via a transporter protein. Studies suggest that the RbtT protein is involved in this transport process. nih.govnih.gov

Oxidation : Inside the cell, this compound is oxidized to D-xylulose. This reaction is catalyzed by the enzyme MtlD, which functions as a this compound dehydrogenase. nih.govnih.gov

Phosphorylation : The resulting D-xylulose is then phosphorylated to D-xylulose-5-phosphate by the enzyme XylB, a xylulokinase. nih.govnih.gov

The genes encoding these proteins (rbtT, mtlD, and xylB) are crucial for the bacterium's ability to grow on this compound. nih.govnih.gov Their expression is repressed by the AtlR regulator; in the presence of this compound, this repression is lifted, allowing for the synthesis of the necessary enzymes. nih.govnih.gov

Table 1: Key Genes and Proteins in C. glutamicum D-Arabinitol Metabolism

| Gene | Protein | Proposed Function in D-Arabinitol Metabolism | Reference |

|---|---|---|---|

| mtlD | MtlD | This compound dehydrogenase (oxidizes this compound to D-xylulose) | nih.gov, nih.gov |

| xylB | XylB | Xylulokinase (phosphorylates D-xylulose) | nih.gov, nih.gov |

| rbtT | RbtT | Transporter involved in this compound uptake | nih.gov, nih.gov |

Aerobacter aerogenes

Aerobacter aerogenes possesses an inducible this compound dehydrogenase, indicating a regulated pathway for the metabolism of this sugar alcohol. nih.gov The catabolic pathway for this compound in A. aerogenes is interconnected with the pathways for other pentitols, such as ribitol (B610474) and xylitol (B92547). asm.org The utilization of this compound involves an active transport system that is specifically induced by this compound itself. asm.orgasm.org

The degradation of this compound proceeds via its conversion to D-xylulose. asm.org A key feature of pentitol (B7790432) metabolism in A. aerogenes is the role of enzymes that can act on multiple substrates. For instance, a regulatory mutation can lead to the constitutive synthesis of enzymes from the L-fucose catabolic pathway, which in turn allows for the metabolism of D-arabinose. nih.govcapes.gov.brcapes.gov.br In this context, L-fucose isomerase can catalyze the isomerization of D-arabinose into D-ribulose. nih.govcapes.gov.br The metabolic intermediate D-xylulose, formed from this compound, is subsequently phosphorylated to enter the pentose phosphate pathway. asm.org

Presence in Capsular Polysaccharides of Streptococcus pneumoniae

D-Arabinitol is a significant structural component of the capsular polysaccharides (CPS) of several serotypes of Streptococcus pneumoniae, a major human pathogen. nih.gov The CPS is a critical virulence factor, and its chemical composition determines the pneumococcal serotype. The absolute D-configuration of the arabinitol residue in the CPS has been confirmed. nih.gov

The biosynthesis of the nucleotide-activated precursor for arabinitol incorporation, CDP-D-arabinitol, has been characterized in S. pneumoniae. nih.gov This pathway begins with the pentose phosphate pathway intermediate D-xylulose-5-phosphate and involves a two-step enzymatic process catalyzed by the products of the abpA and abpB genes. nih.gov

D-Arabinitol has been identified or proposed to be present in the CPS of multiple serotypes, including 17F and those within serogroup 24. nih.govnih.gov

Table 2: D-Arabinitol in S. pneumoniae Serogroup 24 Capsular Polysaccharides

| Serotype | Side Chain Composition | Genetic Basis | Reference |

|---|---|---|---|

| 24F | Contains arabinitol-phosphate | Functional abpA and abpB genes for arabinitol production. | nih.gov, nih.gov, asm.org |

| 24B | Contains ribitol-phosphate | Arabinitol is likely not produced due to mutations in abpA or abpB. | nih.gov, nih.gov, asm.org |

| 24C | Mixture of arabinitol-phosphate and ribitol-phosphate repeating units | Reduced arabinitol production due to mutations in abpA or abpB; ratio of ribitol to arabinitol is strain-dependent. | nih.gov, nih.gov, asm.org |

| 24A | Contains arabinitol-phosphate (on a different polysaccharide backbone) | Contains genes for arabinitol synthesis. | nih.gov, nih.gov, asm.org |

In serogroup 24, the structural diversity arises from variations in the side chains attached to an identical polysaccharide backbone for serotypes 24B, 24C, and 24F. nih.govasm.org Serotype 24F possesses an arabinitol-phosphate side chain, while serotype 24B has a ribitol-phosphate side chain. nih.govasm.org Interestingly, serotype 24C expresses a hybrid capsule, presenting a mixture of both repeating units. nih.govasm.org This variability is linked to mutations in the abpA or abpB genes, which are involved in arabinitol biosynthesis, and the activity of the glycosyltransferase WcxG, which can transfer either arabinitol or ribitol. nih.govnih.gov These small genetic changes allow the bacterium to modulate its capsule structure, which has implications for evading host immune responses. nih.govnih.gov

D-Arabinitol as a Biomarker for Invasive Candidiasis

D-arabinitol, a five-carbon sugar alcohol, is a significant metabolite produced by most pathogenic Candida species. nih.govgrantome.com Its presence in biological fluids such as serum and urine has been extensively investigated as a non-culture-based biomarker for the diagnosis and management of invasive candidiasis, a serious and often life-threatening infection, particularly in vulnerable patient populations. athenslab.gr

Correlation with Systemic Invasive Candidiasis in Immunocompromised Individuals

A substantial body of research has established a strong correlation between elevated levels of D-arabinitol and the presence of systemic invasive candidiasis, especially in individuals with compromised immune systems. healthmatters.iohealthmatters.io Prospective clinical studies have consistently demonstrated that immunocompromised patients, particularly those with neutropenia, exhibit increased concentrations of D-arabinitol in their serum or urine during an active Candida infection. nih.gov To account for variations in renal function, which can affect arabinitol excretion, researchers often utilize ratios such as the D-arabinitol to creatinine (B1669602) (D/A) ratio or the ratio of D-arabinitol to its stereoisomer, L-arabinitol (D/L-arabinitol ratio). nih.gov

In a study involving patients with Candida fungemia, 76% of fungemic patients had elevated serum D-arabinitol/creatinine ratios compared to only 11% of non-fungemic hospitalized controls. nih.gov Research has shown that concentrations of D-arabinitol exceeding 1.0 microgram per milliliter in serum are indicative of invasive infection. researchgate.net

Table 1: Research Findings on D-Arabinitol Levels in Immunocompromised Patients with Invasive Candidiasis

| Patient Population | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Immunocompromised, usually neutropenic patients | Serum or Urine | Elevated D-arabinitol/L-arabinitol or D-arabinitol/creatinine ratios were found in patients with invasive candidiasis. | nih.gov |

| Cancer patients | Serum | D-arabinitol concentrations greater than 1.0 µg/mL were found in patients with proven invasive candidiasis. | researchgate.net |

| Unselected, population-based sample with Candida fungemia | Serum | 76% of fungemic patients had elevated D-arabinitol/creatinine ratios (≥3.9 µM/mg/dl). | nih.gov |

Diagnostic Utility in Various Patient Populations (e.g., neutropenic patients, children, neonates)

The diagnostic value of D-arabinitol has been evaluated across diverse patient populations who are at high risk for invasive candidiasis.

Neutropenic Patients: In neutropenic cancer patients, D-arabinitol has been shown to be a useful diagnostic marker. nih.gov These patients are particularly susceptible to invasive fungal infections, and early diagnosis is critical for improving outcomes.

Children: A prospective study involving 100 children with cancer found that positive D/L-arabinitol ratios in urine were a sensitive method for diagnosing invasive candidiasis. asm.org In this study, positive ratios were detected in all 10 children with confirmed invasive candidiasis. researchgate.netasm.org

Neonates: Infants in neonatal intensive care units are another high-risk group for invasive candidiasis, where diagnosis can be challenging. The measurement of the urine D-arabinitol/L-arabinitol ratio has been proposed as a screening test for these infants.

It is important to note that some Candida species, such as Candida glabrata, are not significant producers of D-arabinitol. nih.gov This can lead to lower or normal D-arabinitol levels in patients infected with these species, representing a limitation of this biomarker. nih.gov

Early Detection Capabilities

One of the significant advantages of using D-arabinitol as a biomarker is its potential for the early detection of invasive candidiasis, often preceding the availability of results from traditional blood cultures. nih.govresearchgate.net Blood cultures, while considered a gold standard for diagnosis, can take several days to yield a positive result and have a sensitivity of only around 50%. idcmjournal.org

Research has shown that elevated D-arabinitol levels can be detected several days to weeks before a blood culture becomes positive. nih.govresearchgate.net In a study of fungemic patients, the serum D-arabinitol/creatinine ratio was found to be elevated before the first positive blood culture in 36% of the patients. nih.gov Another study focusing on neutropenic children with cancer reported that positive D/L-arabinitol ratios in urine were detected a median of 12 days (with a range of 3 to 31 days) before the first positive blood culture or the initiation of empiric antifungal therapy. researchgate.netasm.org This early indication of infection can be crucial for initiating timely and targeted antifungal treatment.

Table 2: Early Detection of Invasive Candidiasis using D-Arabinitol

| Study Population | Finding | Reference |

|---|---|---|

| Fungemic patients | Elevated serum D-arabinitol/creatinine ratio was detected before the first positive blood culture in 36% of patients. | nih.gov |

| Neutropenic children with cancer | Positive urine D/L-arabinitol ratios were detected a median of 12 days before the first positive blood culture or initiation of empiric therapy. | researchgate.netasm.org |

Prognostic Indicator in Candidiasis

Beyond its diagnostic capabilities, D-arabinitol levels can also serve as a prognostic indicator in patients with invasive candidiasis. healthmatters.iohealthmatters.io The normalization of D-arabinitol levels has been shown to correlate with a positive therapeutic response in both human and animal studies. nih.govresearchgate.net Monitoring the trend of D-arabinitol concentrations over time can, therefore, provide valuable information on the effectiveness of antifungal treatment.

Furthermore, persistently elevated D-arabinitol levels have been associated with a poorer prognosis. A study on patients with Candida fungemia found that while initial or peak D-arabinitol/creatinine ratios did not significantly correlate with mortality, a persistently high ratio (≥3.9 μM/mg/dl) three or more days after the onset of fungemia was associated with significantly higher mortality. nih.gov In this group, the mortality rate was 67% (18 out of 27 patients), compared to 17% (4 out of 24 patients) in those whose ratios were not elevated at that time point. nih.gov This suggests that the inability to clear D-arabinitol may reflect an uncontrolled infection and a higher risk of a fatal outcome.

Analytical Methodologies for D-Arabinitol Quantification

Accurate and reliable quantification of D-arabinitol in clinical samples is essential for its use as a biomarker. Several analytical techniques have been developed for this purpose, with Gas Chromatography-Mass Spectrometry being a prominent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds, including D-arabinitol, in complex biological matrices like urine and serum. nih.govresearchgate.net This method is often employed to determine the D/L-arabinitol ratio, which helps to differentiate the D-arabinitol produced by Candida from the endogenous L-arabinitol. nih.gov

The typical GC-MS procedure for D-arabinitol analysis involves several key steps:

Sample Preparation: Urine samples are often filtered, diluted, and purified through extraction processes. nih.govresearchgate.net

Derivatization: Since arabinitol is a polar and non-volatile sugar alcohol, it must be chemically modified into a more volatile derivative before GC analysis. nih.govuoguelph.ca A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the hydroxyl groups of arabinitol. nih.govresearchgate.netnih.gov

Chromatographic Separation: The derivatized arabinitol enantiomers (D- and L-) are then separated on a chiral stationary phase within the gas chromatograph. nih.govresearchgate.netnih.gov This specialized column allows for the distinct elution of the two stereoisomers.

Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. researchgate.net

GC-MS offers high sensitivity and specificity for the measurement of D-arabinitol, making it a reliable method for clinical diagnostic purposes. diva-portal.org

Enzymatic Assays (e.g., Fluorometric Assays)

Enzymatic assays offer a highly specific and sensitive method for D-arabinitol quantification. An automated enzymatic method has been developed based on a specific D-arabinitol dehydrogenase from Candida tropicalis. nih.govresearchgate.netasm.orgnih.gov This enzyme catalyzes the oxidation of D-arabinitol to D-ribulose, which involves the reduction of NAD+ to NADH. nih.govresearchgate.netnih.gov The resulting NADH is then used in a second reaction to reduce p-iodonitrotetrazolium violet (INT) to a formazan product, which can be measured spectrophotometrically. nih.govresearchgate.netnih.gov

A rapid enzymatic fluorometric assay has also been developed using a recombinant D-arabinitol dehydrogenase from Candida albicans. nih.gov In this assay, the production of NADH is measured fluorometrically. nih.gov This method is noted for its high specificity, speed, and precision. nih.gov

| Assay Type | Enzyme Source | Detection Method | Key Features | Reference |

| Automated Enzymatic Assay | Candida tropicalis D-arabinitol dehydrogenase | Spectrophotometry (INT-formazan) | High specificity, unaffected by L-arabinitol and other polyols. nih.govresearchgate.net | nih.govresearchgate.netasm.orgnih.gov |

| Enzymatic Fluorometric Assay | Recombinant Candida albicans D-arabinitol dehydrogenase | Fluorometry (NADH) | Rapid, precise, and highly specific for D-arabinitol. nih.gov | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ijrpr.com In the context of D-arabinitol, HPLC can be employed for its quantification in biological samples. athenslab.gr This method offers high sensitivity and specificity, allowing for the accurate detection of even small increases in D-arabinitol levels. athenslab.gr HPLC systems consist of a solvent reservoir, a pump to move the mobile phase, an injector to introduce the sample, a column where separation occurs, and a detector to identify and quantify the separated components. ijrpr.com

Methodological Considerations for Accuracy and Specificity

To ensure the reliability of D-arabinitol measurements, several methodological factors must be carefully considered.

The specificity of the analytical method is crucial to avoid interference from other polyols commonly found in human serum, such as mannitol. nih.govresearchgate.net The automated enzymatic assay utilizing D-arabinitol dehydrogenase from Candida tropicalis has been shown to be unaffected by D-mannitol and other common polyols. nih.govresearchgate.net The recombinant D-arabinitol dehydrogenase used in the fluorometric assay also demonstrates high specificity, with minimal cross-reactivity observed only with xylitol. nih.gov

Given that both D- and L-arabinitol are present in human body fluids, it is essential to validate assays to ensure that L-arabinitol does not interfere with the measurement of D-arabinitol. researchgate.net The automated enzymatic method using D-arabinitol dehydrogenase from Candida tropicalis is not affected by the presence of L-arabinitol. nih.govresearchgate.net Similarly, an enzymatic method using D-arabinitol dehydrogenase from Klebsiella pneumoniae was shown to remove 98% of D-arabinitol from spiked serum samples while having no effect on L-arabinitol. nih.gov

Interpretation of D-Arabinitol Levels in Biological Fluids

Elevated levels of D-arabinitol in biological fluids, such as serum and urine, are considered a significant biomarker for invasive candidiasis, a serious infection caused by Candida species. athenslab.grhealthmatters.io The measurement of D-arabinitol is particularly valuable as traditional diagnostic methods like blood cultures can be slow and may lack sensitivity. athenslab.gr

In healthy individuals, baseline levels of both D- and L-arabinitol are present. For instance, in normal adult sera, D-arabinitol concentrations have been reported to be around 0.20 +/- 0.053 µg/ml, and L-arabinitol concentrations at 0.11 +/- 0.040 µg/ml. nih.gov Patients with invasive candidiasis, however, show markedly elevated serum D-arabinitol levels, while their L-arabinitol levels remain normal or are proportionally much lower. nih.gov

The D-arabinitol/creatinine ratio is often used to correct for variations in renal function. johnshopkins.edu Studies have shown a direct correlation between the D-arabinitol/creatinine ratio and the tissue concentration of Candida albicans. johnshopkins.edu An increase in this ratio can be an early indicator of infection, and a decrease can signify a positive response to antifungal therapy. nih.govjohnshopkins.edu

D Arabinitol in Human Physiology and Disease Beyond Fungal Infections

Endogenous D-Arabinitol and L-Arabinitol in Human Body Fluids

Both D-arabinitol and its stereoisomer, L-arabinitol, are naturally present in human body fluids. nih.gov Under normal physiological conditions, these sugar alcohols, also known as polyols, are found in micromolar concentrations in blood plasma and urine. researchgate.net While D-arabinitol can be produced by the human body through the pentose (B10789219) phosphate (B84403) pathway, a significant portion can also originate from the metabolism of certain fungi, most notably Candida species. nih.govresearchgate.netathenslab.gr L-arabinitol, on the other hand, is a part of normal human metabolism. researchgate.net

The ratio of D-arabinitol to L-arabinitol (D/L-arabinitol ratio) is a critical diagnostic parameter. In healthy individuals, the concentration of D-arabinitol is typically lower than or equal to that of L-arabinitol. nih.gov An elevated D/L-arabinitol ratio in urine or serum is often indicative of an overgrowth of Candida. researchgate.net For diagnostic purposes, the D-arabinitol concentration is frequently normalized to creatinine (B1669602) levels to account for variations in urine dilution. athenslab.grnih.gov

Table 1: Normal and Pathological Levels of D-Arabinitol

| Analyte | Fluid | Normal Range/Value | Pathological Indication (Invasive Candidiasis) | Source |

|---|---|---|---|---|

| D-arabinitol/Creatinine Ratio | Serum | Mean: 1.4 ± 0.8 μM/mg/dl (in healthy adults) | > 3.9 μM/mg/dl | nih.gov |

| D-arabinitol/Creatinine Ratio | Serum | < 1.5 | > 1.5 | nih.gov |

| D-arabinitol | Serum | ~0.2 µg/mL | > 1.0 µg/mL | researchgate.netdiagnosticsolutionslab.com |

D-Arabinitol in Inherited Metabolic Disorders

Inherited metabolic disorders affecting the pentose phosphate pathway (PPP) can lead to the accumulation of D-arabinitol and other polyols, resulting in severe clinical manifestations.

Ribose-5-Phosphate Isomerase (RPI) Deficiency

Ribose-5-phosphate isomerase (RPI) deficiency is an extremely rare autosomal recessive disorder of the pentose phosphate pathway. orpha.netuniprot.org This condition is caused by mutations in the RPI gene, leading to a block in the interconversion of ribulose-5-phosphate and ribose-5-phosphate. uniprot.orgmhmedical.com Consequently, there is an accumulation of pentose phosphates, which are then converted to the polyols D-ribitol and D-arabinitol. nih.gov

Patients with RPI deficiency present with highly elevated levels of D-arabitol and ribitol (B610474) in the brain and other body fluids. orpha.netnih.govnih.gov The diagnosis is confirmed by identifying these elevated polyols in urine, plasma, or cerebrospinal fluid (CSF). mhmedical.com Clinical features of RPI deficiency include progressive leukoencephalopathy, developmental delay, epilepsy, optic atrophy, and sensorimotor neuropathy. orpha.netwikipedia.org

Table 2: Polyol Levels in RPI Deficiency

| Metabolite | Fluid | Level | Source |

|---|---|---|---|

| This compound | Urine, Plasma, CSF | Highly elevated (more than 10 times the upper limit of the reference range in urine) | mhmedical.com |

| Ribitol | Urine, Plasma, CSF | Highly elevated (more than 10 times the upper limit of the reference range in urine) | mhmedical.com |

| This compound | Brain, CSF, Plasma | Gradient of 70:40:1 | mhmedical.com |

Transaldolase Deficiency

Transaldolase deficiency is another rare inborn error of the pentose phosphate pathway caused by mutations in the TALDO1 gene. wikipedia.org This enzyme is crucial for the non-oxidative branch of the PPP. nih.gov Its deficiency leads to the accumulation of various polyols, including erythritol, this compound, and ribitol, as well as sedoheptulose-7-phosphate. nih.govnih.gov

The clinical presentation of transaldolase deficiency is variable but often severe, with symptoms appearing in the neonatal period or even prenatally. nih.gov Common features include liver dysfunction, hepatosplenomegaly, anemia, thrombocytopenia, and dysmorphic features. wikipedia.orgnih.gov The diagnosis is established by detecting elevated concentrations of polyols and specific seven-carbon chain carbohydrates in the urine. nih.gov

Neurotoxic Effects of Polyol Accumulation

The accumulation of polyols, such as D-arabinitol and ribitol, in the nervous system is believed to contribute to the neurological damage seen in RPI and transaldolase deficiencies. nih.gov The extremely high levels of these compounds in the brain tissue of patients with RPI deficiency suggest a link to the observed leukoencephalopathy and neuropathy. nih.gov

One hypothesis for the neurotoxicity is that the accumulation of polyols may induce osmotic and oxidative stress in neuronal cells. medtigo.commdpi.com Animal models of RPI deficiency have shown that elevated polyol levels can interfere with mitochondrial function, leading to increased oxidative stress and neuronal damage. medtigo.com However, some research suggests that the neurotoxic effect of polyols might be secondary to other metabolic disturbances. wikipedia.org For instance, in a rat model, ribitol, but not arabitol, was found to increase mitochondrial superoxide (B77818) production. wikipedia.org

D-Arabinitol in Renal Dysfunction

Patients with renal dysfunction often exhibit elevated serum levels of both D-arabinitol and L-arabinitol. nih.gov This is because the kidneys are the primary route of excretion for these polyols. Impaired renal function leads to their accumulation in the blood, independent of any fungal infection. nih.gov

A strong correlation has been observed between serum arabinitol and creatinine concentrations. nih.gov Therefore, in patients with renal failure, the diagnostic threshold for D-arabinitol to detect invasive candidiasis needs to be adjusted upwards. nih.gov The D-arabinitol/creatinine ratio is a more reliable marker than the absolute D-arabinitol concentration in these patients. nih.gov It has been noted that high serum D-arabinitol/creatinine ratios in non-fungemic control patients were sometimes associated with rapidly deteriorating renal function, especially in the context of multi-organ failure. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| D-Arabinitol |

| L-Arabinitol |

| Creatinine |

| Ribitol |

| Ribose-5-phosphate |

| Ribulose-5-phosphate |

| Erythritol |

| Sedoheptulose-7-phosphate |

| D-xylulose |

| Myo-inositol |

| Galactitol |

| Galactose-1-phosphate |

| Sorbitol |

| Fructose |

| Glucose |

| Glycerol (B35011) |

| Mannitol |

| D-threitol |

| Xylitol (B92547) |

| Sedoheptitol |

| Perseitol |

| Mannoheptulose |

| Arabinose |

| Lyxose |

| D-arabinose |

| Erythronic acid |

| Sedoheptulose |

| Glyceraldehyde-3-phosphate |

| Erythrose-4-phosphate |

| Glucose-6-phosphate |

| NADPH |

Applications and Future Directions in D Arabinitol Research

Biotechnological Applications

The biotechnological significance of D-arabinitol stems from its role as both a product of microbial fermentation and a substrate for creating other high-value compounds. Various microorganisms, particularly yeasts, can efficiently produce D-arabinitol from inexpensive and renewable feedstocks like glucose and glycerol (B35011) researchgate.netnih.govwiley.com.

Bioconversion Processes

D-arabinitol serves as a valuable intermediate in bioconversion processes, where microorganisms transform it into other useful chemicals. One of the most notable biotransformations is the conversion of D-arabinitol to xylitol (B92547), another commercially important sugar alcohol nih.gov. This process can be achieved in a two-step biological method where osmophilic yeasts first produce D-arabinitol from a simple sugar like glucose. Subsequently, bacteria such as Gluconobacter oxydans are used to convert the D-arabinitol into D-xylulose, which is then reduced to xylitol.

Furthermore, certain bacteria can utilize D-arabinitol as a sole carbon and energy source. For instance, Bacillus methanolicus has demonstrated the ability to catabolize D-arabinitol, indicating its potential role as a substrate in various microbial metabolic pathways frontiersin.org. The study of these pathways is crucial for developing novel bioconversion strategies.

Production of Biofuels and Bioproducts

As a designated platform chemical, D-arabinitol is a key starting material for a variety of bioproducts aiche.orgresearchgate.netnih.govwiley.com. Its chemical structure makes it a suitable precursor for the synthesis of compounds such as arabinoic and xylonic acids, propylene glycol, and ethylene (B1197577) glycol aiche.orgnih.govwiley.com. These chemicals have broad applications in the polymer, food, and pharmaceutical industries.

While direct conversion to biofuels is not its primary application, the production of D-arabinitol from biomass-derived sugars like glucose, L-arabinose, and xylose places it firmly within the biorefinery concept wiley.comfao.orgresearchgate.net. By converting low-cost, renewable materials into a versatile chemical intermediate, D-arabinitol contributes to a more sustainable chemical industry and the circular economy nih.govfrontiersin.org.

Industrial Production via Fermentation

The industrial production of D-arabinitol is increasingly moving away from chemical methods, which require expensive catalysts and high temperatures, toward microbial fermentation aiche.orgnih.govfrontiersin.org. A diverse range of yeasts, including species from the genera Candida, Pichia, Debaryomyces, Zygosaccharomyces, and Metschnikowia, are known to be efficient producers of D-arabinitol nih.govresearchgate.netijsar.inwiley.com. These microorganisms can ferment various substrates, with glucose and crude glycerol (a byproduct of biodiesel production) being among the most researched for their economic viability researchgate.netnih.govwiley.com.

Research has focused on optimizing fermentation conditions—such as temperature, pH, aeration, and nutrient composition—to maximize yield and productivity scispace.com. For example, optimizing the fermentation medium and conditions for Metschnikowia reukaufii resulted in a D-arabinitol concentration of 92.45 g/L scispace.com. Similarly, a fed-batch process using Wickerhamomyces anomalus converting glycerol yielded 117 g/L of arabitol over 500 hours. The efficiency of these bioprocesses highlights the industrial potential of D-arabinitol fermentation.

| Microorganism | Substrate | Concentration (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Metschnikowia reukaufii | D-Glucose | 206 | 0.52 | - | wiley.comoup.com |

| Metschnikowia reukaufii CICC 31858 | D-Glucose | 92.45 | 0.46 | 0.64 | scispace.com |

| Kodamaea ohmeri NH-9 | Glucose | 81.2 | - | 1.128 | wiley.com |

| Wickerhamomyces anomalus BKK11-4 | Glucose | - | - | - | aiche.org |

| Pichia ohmeri | D-Glucose | 43 | 0.43 | 0.448 | wiley.com |

| Debaryomyces hansenii NRRL Y-7483 | Glycerol | - | 0.55 | - | wiley.com |

Therapeutic and Pharmaceutical Potential

Beyond its biotechnological uses, D-arabinitol exhibits properties that make it a valuable compound in therapeutic and pharmaceutical contexts, primarily as a sugar substitute and an excipient in drug formulations.

Role in Pharmaceutical Formulations

In the pharmaceutical industry, D-arabinitol is utilized as an excipient, which is an inactive substance that serves as a vehicle or medium for a drug. Its primary roles in formulations are as a sweetening agent and a bulking agent chemimpex.com. Its sweet taste can help mask the unpleasant taste of active pharmaceutical ingredients, improving patient compliance.

Because it does not contribute to dental caries, D-arabinitol is also considered an anticariogenic agent, making it a superior choice to sucrose in oral healthcare products and medications nih.govwiley.com. Its use in pharmaceutical formulations provides a functional benefit by improving taste without negatively impacting blood sugar levels or dental health chemimpex.com.

Synthesis of Enantiopure Compounds (e.g., immunosuppressive glycolipids)

D-arabinitol serves as a valuable chiral precursor in the stereoselective synthesis of complex, enantiopure molecules. Its inherent chirality is leveraged to produce compounds with specific three-dimensional arrangements, which is crucial for their biological activity. A notable application is in the total synthesis of immunosuppressive glycolipids. For instance, a practical and efficient total synthesis of (2S,3S,4R)-1-O-(alpha-d-galactosyl)-2-tetracosanoylamino-1,3,4-nonanetriol, a potential therapeutic agent for autoimmune diseases, has been achieved using commercially available D-arabitol. nih.gov This synthetic pathway highlights the importance of D-arabinitol's specific stereochemistry in creating effective bioactive molecules. nih.gov The use of such chiral building blocks derived from readily available carbohydrates like D-arabinitol is a key strategy in diversity-oriented synthesis to create a wide range of functionalized, biologically active compounds. researchgate.net

Advanced Research Methodologies

Omics Technologies (e.g., Metabolomics, Genomics) for Pathway Elucidation

Advanced "omics" technologies are pivotal in unraveling the complexities of D-arabinitol metabolic pathways. Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, plays a significant role in understanding plant and microbial biology. nih.govresearchgate.net By providing a snapshot of the biochemical activity, metabolomics helps to identify and quantify D-arabinitol and its pathway intermediates. researchgate.net

Integrating metabolomics with genomics—the study of an organism's complete set of DNA—offers a powerful approach to elucidate gene function in metabolic pathways. scispace.comnih.gov This combination, often referred to as functional genomics, allows researchers to correlate gene expression profiles with metabolite profiles. scispace.com For example, by analyzing the transcriptome (the set of all RNA transcripts) and the metabolome concurrently, genes encoding the specific enzymes involved in D-arabinitol biosynthesis can be identified. nih.gov This strategy is instrumental in understanding how organisms like Candida species produce D-arabinitol via the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Furthermore, understanding the enzymes involved, such as D-arabinitol-phosphate dehydrogenase, is crucial for mapping the entire synthetic route. nih.gov

High-Throughput Screening for Novel D-Arabinitol Producing Organisms

High-throughput screening (HTS) provides a rapid and efficient methodology for discovering novel microorganisms capable of producing D-arabinitol. mdpi.comfrontiersin.org HTS platforms allow for the simultaneous testing of thousands of microbial extracts or strains to identify those with desired properties, such as the production of a specific metabolite. frontiersin.orgnih.gov These methods can be quantitative, enabling the differentiation between high- and low-producing strains. biorxiv.org By developing robust and reproducible HTS assays, researchers can screen large and diverse microbial libraries, including bacteria and fungi, for D-arabinitol production. frontiersin.org This approach accelerates the discovery of new organisms that could be optimized for the biotechnological production of D-arabinitol, moving beyond known producers like Candida species. nih.gov

Translational Research and Clinical Implementation

Further Investigation in Diverse Patient Groups for Diagnostic Applicability

While D-arabinitol is a recognized biomarker for invasive candidiasis, particularly in immunocompromised and neutropenic patients, its diagnostic utility requires further validation across a wider range of patient populations. researchgate.netnih.govlu.se Prospective clinical studies have demonstrated elevated D-arabinitol/creatinine (B1669602) or D-arabinitol/L-arabinitol ratios in serum and urine of patients with invasive Candida infections. researchgate.netnih.govlu.se However, to establish the broad applicability of the "arabinitol method," more extensive investigations are necessary in different patient groups. researchgate.netnih.govlu.se

Elevated D-arabinitol levels have also been observed in other clinical populations, including individuals with schizophrenia, women with vulvovaginitis, and children with conduct disorders or autism spectrum disorder, suggesting its potential as a prognostic indicator in a broader range of conditions. researchgate.nethealthmatters.iohealthmatters.io Therefore, continued research is needed to determine the sensitivity and specificity of D-arabinitol as a diagnostic marker in these and other diverse patient cohorts. grantome.com

Integration with Other Diagnostic Modalities

For a more definitive diagnosis of conditions like invasive candidiasis, D-arabinitol measurement is often best utilized in combination with other diagnostic methods. athenslab.gr The interpretation of D-arabinitol levels can be influenced by factors such as renal function and diet, which can potentially confound results. nih.govathenslab.gr Consequently, integrating D-arabinitol testing with other clinical findings and laboratory tests is crucial. athenslab.gr

Combining the D-arabinitol assay with other diagnostic modalities, such as blood cultures or tests for Candida antigens and anti-Candida antibodies, can enhance diagnostic accuracy. grantome.comathenslab.gr This integrated approach helps to overcome the limitations of any single test. For instance, D-arabinitol levels can become elevated days or even weeks before blood cultures turn positive, making it a valuable tool for early detection when used as part of a comprehensive diagnostic battery. nih.govlu.se

Q & A

Advanced Research Question

- Model Systems: Use Candida-infected murine models or in vitro cultures with controlled pH and carbon sources.

- Variables: Measure D-arabinitol secretion under stress conditions (e.g., antifungal exposure).

- Analytical Tools: Pair GC-MS with isotopic labeling to track metabolic pathways .

What analytical techniques are most effective for distinguishing D-Arabinitol from structurally similar polyols?

Basic Research Question

- Enzymatic Assays: Mannitol dehydrogenase (ManDH)-based methods with NAD+ cofactor specificity for D-arabinitol .

- Chiral Chromatography: GC-MS or HPLC with β-cyclodextrin columns to separate enantiomers .

- Nuclear Magnetic Resonance (NMR): Stereochemical analysis of hydroxyl group configurations.

What are the challenges in correlating urinary D-Arabinitol levels with invasive candidiasis, and how can they be methodologically addressed?

Advanced Research Question

Challenges include:

- Endogenous Production: Baseline urinary D-arabinitol varies by diet and host metabolism.

- False Positives: Cross-reactivity with other polyols.

Solutions: - Normalization: Ratio-based metrics (e.g., D-arabinitol/creatinine).

- Population-Specific Thresholds: Establish cutoffs using ROC curve analysis across demographics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.